molecular formula C9H9NO3 B7800326 2-Propen-1-ol, 3-(4-nitrophenyl)-

2-Propen-1-ol, 3-(4-nitrophenyl)-

Cat. No. B7800326
M. Wt: 179.17 g/mol
InChI Key: LGXXEDSIJZHDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-ol, 3-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-ol, 3-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-ol, 3-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Propen-1-ol, 3-(4-nitrophenyl)- involves a three-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by the protection of the hydroxyl group using tert-butyldimethylsilyl chloride. The final step involves the deprotection of the silyl group to yield the desired product.

Starting Materials
4-nitrobenzaldehyde, Sodium borohydride, Tert-butyldimethylsilyl chloride, 2-Propen-1-ol, Tetrahydrofuran, Methanol, Sodium hydroxide, Hydrochloric acid

Reaction
Step 1: Reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol using sodium borohydride in methanol, Step 2: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride in tetrahydrofuran, Step 3: Deprotection of the silyl group using hydrochloric acid in methanol to yield 2-Propen-1-ol, 3-(4-nitrophenyl)-

properties

IUPAC Name

3-(4-nitrophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXXEDSIJZHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061739
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-prop-2-en-1-ol

CAS RN

1504-63-8
Record name 3-(4-Nitrophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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